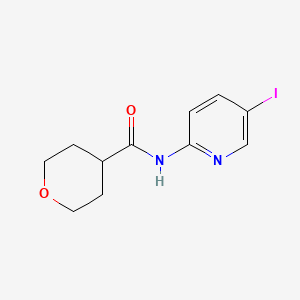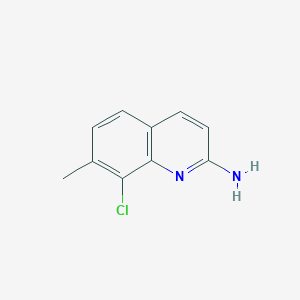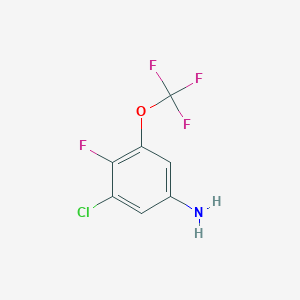
3-Chloro-4-fluoro-5-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluoro-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5ClF3NO. It is a fluorinated aniline derivative, characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to the benzene ring. This compound is used as a building block in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
The synthesis of 3-Chloro-4-fluoro-5-(trifluoromethoxy)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 3-chloro-4-fluoroaniline, followed by reduction to obtain the desired aniline derivative. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
3-Chloro-4-fluoro-5-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, leading to the formation of various substituted aniline derivatives.
Scientific Research Applications
3-Chloro-4-fluoro-5-(trifluoromethoxy)aniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators, aiding in the study of biological pathways.
Medicine: It is employed in the synthesis of potential drug candidates for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
3-Chloro-4-fluoro-5-(trifluoromethoxy)aniline can be compared with other similar compounds, such as:
3-Chloro-4-(trifluoromethoxy)aniline: Lacks the fluorine substituent, which may affect its reactivity and binding properties.
4-(Trifluoromethoxy)aniline: Lacks both chlorine and fluorine substituents, resulting in different chemical and biological properties.
3-Chloro-4-fluoroaniline: Lacks the trifluoromethoxy group, which influences its solubility and reactivity.
These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4ClF4NO |
|---|---|
Molecular Weight |
229.56 g/mol |
IUPAC Name |
3-chloro-4-fluoro-5-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4ClF4NO/c8-4-1-3(13)2-5(6(4)9)14-7(10,11)12/h1-2H,13H2 |
InChI Key |
QIRHPMPVIDGGAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



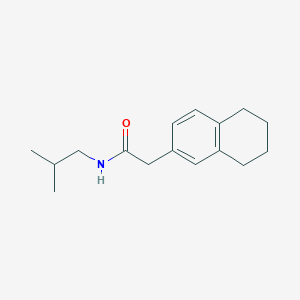

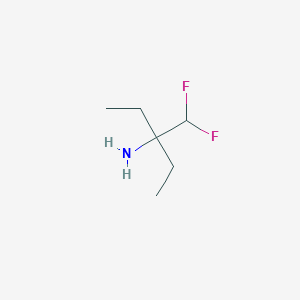
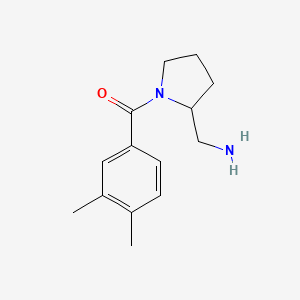
![4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline](/img/structure/B14903568.png)
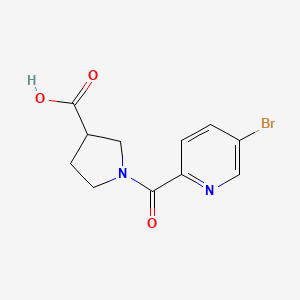
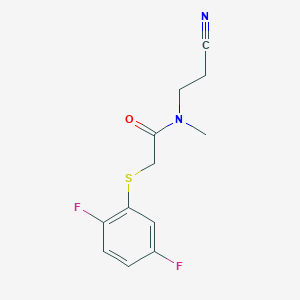
![Ethyl 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-8-carboxylate](/img/structure/B14903600.png)
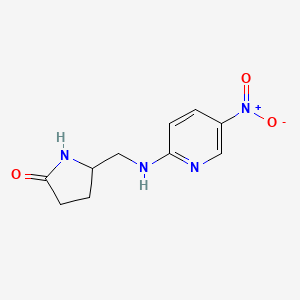
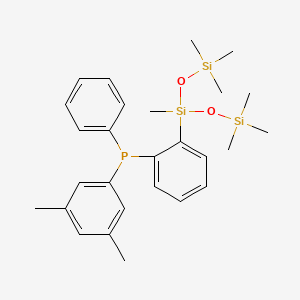
![9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14903622.png)
